molecular formula C7H13N3O B1376187 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one CAS No. 1493694-48-6

1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B1376187
CAS No.: 1493694-48-6
M. Wt: 155.2 g/mol
InChI Key: HWFKKNPYEMKTKF-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)tetrahydropyrimidin-2(1H)-one is a heterocyclic compound that features both azetidine and tetrahydropyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of azetidine derivatives with urea or thiourea under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)tetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(Azetidin-3-yl)tetrahydropyrimidin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its biological activity and interactions with biomolecules.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Azetidin-3-yl)pyrimidin-2(1H)-one: Similar structure but lacks the tetrahydro moiety.

    1-(Azetidin-3-yl)tetrahydropyrimidin-4(1H)-one: Similar structure with a different position of the carbonyl group.

Uniqueness

1-(Azetidin-3-yl)tetrahydropyrimidin-2(1H)-one is unique due to its specific combination of azetidine and tetrahydropyrimidinone rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(azetidin-3-yl)-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c11-7-9-2-1-3-10(7)6-4-8-5-6/h6,8H,1-5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFKKNPYEMKTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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